Cas no 1249494-83-4 (3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine)

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a cyclobutyl group and a branched alkyl substituent, which may enhance binding affinity and selectivity in biological systems. The compound’s amine functionality offers versatility for further derivatization, making it a valuable intermediate in synthetic chemistry. Its stability under standard conditions and well-defined molecular architecture contribute to its utility in structure-activity relationship studies. Researchers may explore its use in developing novel therapeutics or crop protection agents due to its balanced lipophilicity and steric properties.
3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine structure
1249494-83-4 structure
商品名:3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine
CAS番号:1249494-83-4
MF:C12H21N3
メガワット:207.315242528915
CID:5717396
PubChem ID:61647315

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • AKOS010912242
    • 1249494-83-4
    • EN300-1147888
    • 3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine
    • 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine
    • インチ: 1S/C12H21N3/c1-8(2)7-10-11(9-5-4-6-9)14-15(3)12(10)13/h8-9H,4-7,13H2,1-3H3
    • InChIKey: YOTQCDPDZMMRIE-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C(=C(N)N1C)CC(C)C)C1CCC1

計算された属性

  • せいみつぶんしりょう: 207.173547683g/mol
  • どういたいしつりょう: 207.173547683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147888-0.05g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4 95%
0.05g
$768.0 2023-10-25
Enamine
EN300-1147888-1g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4 95%
1g
$914.0 2023-10-25
Enamine
EN300-1147888-2.5g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4 95%
2.5g
$1791.0 2023-10-25
Enamine
EN300-1147888-0.1g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4 95%
0.1g
$804.0 2023-10-25
Enamine
EN300-1147888-10g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4 95%
10g
$3929.0 2023-10-25
Enamine
EN300-1147888-5g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4 95%
5g
$2650.0 2023-10-25
Enamine
EN300-1147888-1.0g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4
1g
$0.0 2023-06-09
Enamine
EN300-1147888-0.5g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4 95%
0.5g
$877.0 2023-10-25
Enamine
EN300-1147888-0.25g
3-cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine
1249494-83-4 95%
0.25g
$840.0 2023-10-25

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amine 関連文献

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1h-pyrazol-5-amineに関する追加情報

Introduction to 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine (CAS No. 1249494-83-4)

3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. With the CAS number 1249494-83-4, this compound represents a fascinating derivative of pyrazole, a heterocyclic scaffold that is widely recognized for its role in medicinal chemistry. The presence of cyclobutyl and isobutyl substituents in the molecule introduces steric and electronic effects that can modulate its interactions with biological targets, making it a promising candidate for further investigation.

The pyrazole core of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is a well-documented pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Pyrazole derivatives exhibit a diverse range of biological activities, largely attributed to their ability to engage with various enzymes and receptors. The specific arrangement of substituents in this compound can influence its pharmacokinetic profile, solubility, and overall efficacy. For instance, the cyclobutyl group may enhance binding affinity by introducing conformational rigidity, while the isobutyl moiety could contribute to lipophilicity, thereby affecting membrane permeability.

In recent years, there has been a surge in research focused on developing novel pyrazole-based compounds with enhanced therapeutic potential. The structural features of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine make it an intriguing subject for computational modeling and experimental validation. Advanced computational techniques such as molecular docking and quantum mechanics simulations have been employed to predict its binding interactions with target proteins. These studies suggest that the compound may interact with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Additionally, the amine functional group at the 5-position provides a site for further chemical modification, allowing for the synthesis of analogs with tailored properties.

The synthesis of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the cyclobutyl ring typically involves cyclization reactions, while the methylation and alkylation steps are critical for establishing the correct substitution pattern. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, reducing costs and improving yields. These improvements are particularly important for drug discovery programs where large quantities of intermediates are often required.

Biological evaluation of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has revealed promising preliminary results in vitro. Initial assays have demonstrated activity against certain bacterial strains, suggesting potential applications in antimicrobial therapy. Furthermore, preclinical studies indicate that the compound may exhibit anti-inflammatory effects by modulating cytokine production pathways. The exact mechanisms underlying these effects are still under investigation but may involve interactions with transcription factors and signaling cascades. Such findings warrant further exploration into its therapeutic utility.

The pharmacokinetic properties of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine are also of great interest. In vivo studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound appears to be well-absorbed following oral administration and exhibits moderate bioavailability. Metabolic studies suggest that it is primarily metabolized through Phase II conjugation reactions, which would help minimize toxicity. However, detailed pharmacokinetic analysis is essential to optimize dosing regimens and ensure safety during clinical development.

The potential applications of 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine extend beyond traditional therapeutic areas. Its structural motifs could be leveraged in the development of agrochemicals or specialty chemicals where similar heterocyclic scaffolds are known to be effective. Additionally, the compound's stability under various conditions makes it suitable for formulation into drug delivery systems such as nanoparticles or prodrugs. Such innovations could enhance its bioavailability and target specificity.

Future research directions for 3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine include exploring its role in disease models and conducting comprehensive toxicological assessments. Preclinical trials in animal models will provide critical data on its safety and efficacy before human testing can commence. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate progress in this area, leveraging expertise from multiple disciplines including organic chemistry, biochemistry, and pharmacology.

In conclusion,3-Cyclobutyl-1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-am ine (CAS No. 1249494-83 -4) represents a structurally intriguing compound with potential therapeutic applications across multiple disease areas. Its unique combination of substituents and functional groups positions it as a valuable scaffold for drug discovery efforts . With continued investigation into its biological activities , pharmacokinetic profile ,and synthetic feasibility ,this molecule holds promise as a lead compound or building block for future therapies .

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